4-(Aminomethyl)-2,6-dimethylphenol
Overview
Description
4-(Aminomethyl)-2,6-dimethylphenol is an organic compound with the molecular formula C9H13NO It consists of a phenol ring substituted with an aminomethyl group at the 4-position and two methyl groups at the 2- and 6-positions
Scientific Research Applications
4-(Aminomethyl)-2,6-dimethylphenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound may be used in the study of enzyme interactions and as a potential ligand for biological receptors.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It can be used in the production of dyes, pharmaceuticals, and other industrial chemicals
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Aminomethyl)-2,6-dimethylphenol can be synthesized through several methods. One common approach involves the reduction of Schiff bases. For example, the compound can be prepared by the reduction of 4-((4-methoxyphenyl)aminomethyl)-N,N-dimethylaniline using sodium borohydride (NaBH4) as a reducing agent . The reaction is typically carried out in an organic solvent such as ethanol or methanol under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group or other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxyphenyl)aminomethyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(Anilinomethyl)phenol
Uniqueness
4-(Aminomethyl)-2,6-dimethylphenol is unique due to its specific substitution pattern on the phenol ring. The presence of both aminomethyl and methyl groups at distinct positions provides unique chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
4-(aminomethyl)-2,6-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,5,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNPLEYSBNPOLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546276 | |
Record name | 4-(Aminomethyl)-2,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876-15-3 | |
Record name | 4-(Aminomethyl)-2,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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